molecular formula C14H22N2S4 B1173468 Cassipourine CAS No. 14051-10-6

Cassipourine

Cat. No.: B1173468
CAS No.: 14051-10-6
M. Wt: 346.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cassipourine is an alkaloid compound with the molecular formula C₁₄H₂₂N₂S₄. It is a ditertiary base that belongs to the family of Rhizophoraceae alkaloids. This compound is known for its unique structure, which consists of two pyrrolizidine groupings bonded by two sulfur-sulfur bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: Cassipourine can be synthesized through several methods. One approach involves the use of 1,2-dithiols and the pyrrolizidine ring system

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as distillation, desulfurization, and oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Cassipourine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogen Peroxide: Used for oxidation reactions.

    Raney Nickel: Employed in desulfurization processes.

    Zinc Dust: Utilized in distillation reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of Cassipourine involves its interaction with molecular targets through its sulfur-sulfur bridges and pyrrolizidine core. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Cassipourine can be compared to other alkaloids with similar structures, such as:

Uniqueness: this compound’s uniqueness lies in its dual sulfur-sulfur bridges and the specific arrangement of its pyrrolizidine rings, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPQMCIGXENBY-LHEWDLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cassipourine
Reactant of Route 2
Cassipourine
Reactant of Route 3
Cassipourine
Reactant of Route 4
Cassipourine
Reactant of Route 5
Cassipourine
Reactant of Route 6
Cassipourine
Customer
Q & A

Q1: What is the chemical structure of Cassipourine and where is it found?

A1: this compound is a naturally occurring alkaloid found in plants belonging to the genus Cassipourea, which is part of the Rhizophoraceae family. Its structure consists of two pyrrolizidine rings linked by two disulfide bridges. [, , ] This unique structure was confirmed through X-ray crystallography. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound is represented by the molecular formula C14H22N2S4. [] Although the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the formula to be approximately 346.58 g/mol.

Q3: What interesting chemical transformations does this compound undergo?

A3: this compound exhibits intriguing reactivity. Zinc-dust distillation converts it to pyrrolo[1,2-a]pyrrolidine, demonstrating the removal of sulfur and rearrangement of the ring system. [] Desulfurization using Raney nickel produces pyrrolizidine, indicating a complete removal of the disulfide bridges. [] Oxidation pathways are also possible. Treatment with hydrogen peroxide yields the corresponding di-N-oxide, while concentrated nitric acid leads to the formation of pyrrolizidine disulfonic acid N-oxide. []

Q4: Are there any efforts towards synthesizing this compound in the lab?

A5: Yes, there have been attempts to synthesize this compound. One research paper specifically mentions exploring synthetic routes for this alkaloid. [] The development of synthetic methods is crucial for further studies on its properties and potential applications, especially if natural sources prove limited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.